molecular formula C31H46N6O10 B14220662 L-Valyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-tyrosine CAS No. 550348-23-7

L-Valyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-tyrosine

Cat. No.: B14220662
CAS No.: 550348-23-7
M. Wt: 662.7 g/mol
InChI Key: MOIALTVUBYKVML-AGZZQPQKSA-N
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Description

L-Valyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-tyrosine is a peptide compound composed of six amino acids: valine, threonine, serine, proline, proline, and tyrosine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in threonine and tyrosine can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can target disulfide bonds if present, converting them to thiols.

    Substitution: Amino groups can participate in substitution reactions, forming derivatives like N-acylated peptides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acylating agents like acetic anhydride or succinic anhydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can yield dopaquinone, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

L-Valyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-tyrosine has diverse applications in scientific research:

    Chemistry: Used as a model peptide in studying peptide synthesis and reaction mechanisms.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques like mass spectrometry.

Mechanism of Action

The mechanism of action of L-Valyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, cellular communication, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • L-Valyl-L-seryl-L-threonyl-L-leucyl-L-seryl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-threonine
  • L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline
  • L-Tyrosine, L-leucyl-L-threonyl-L-valyl-L-seryl-L-prolyl-L-tryptophyl

Uniqueness

L-Valyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-tyrosine is unique due to its specific sequence and the presence of two proline residues, which can induce distinct structural conformations. This uniqueness can affect its biological activity and interactions compared to other similar peptides.

Properties

CAS No.

550348-23-7

Molecular Formula

C31H46N6O10

Molecular Weight

662.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C31H46N6O10/c1-16(2)24(32)27(42)35-25(17(3)39)28(43)34-21(15-38)29(44)37-13-5-7-23(37)30(45)36-12-4-6-22(36)26(41)33-20(31(46)47)14-18-8-10-19(40)11-9-18/h8-11,16-17,20-25,38-40H,4-7,12-15,32H2,1-3H3,(H,33,41)(H,34,43)(H,35,42)(H,46,47)/t17-,20+,21+,22+,23+,24+,25+/m1/s1

InChI Key

MOIALTVUBYKVML-AGZZQPQKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N

Origin of Product

United States

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